molecular formula C18H34O6 B15166691 Acetic acid;tetradec-7-yne-1,5-diol CAS No. 645615-03-8

Acetic acid;tetradec-7-yne-1,5-diol

Cat. No.: B15166691
CAS No.: 645615-03-8
M. Wt: 346.5 g/mol
InChI Key: XXJWGPVSFBDNGU-UHFFFAOYSA-N
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Description

Acetic acid;tetradec-7-yne-1,5-diol is a specialty chemical compound offered for research and development purposes. This structural class of molecules, featuring a long-chain alkynyl diol, is of significant interest in organic synthesis and materials science . Researchers are exploring these compounds as valuable intermediates or building blocks for the synthesis of more complex molecular structures . Potential applications under investigation include their use in the development of novel surfactants, polymers, and bioactive molecules . The integrated acetic acid moiety can serve as a protecting group or modify the compound's physical properties, such as its solubility, while the diol functionality offers sites for further chemical modification . As with all compounds of this nature, this compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

645615-03-8

Molecular Formula

C18H34O6

Molecular Weight

346.5 g/mol

IUPAC Name

acetic acid;tetradec-7-yne-1,5-diol

InChI

InChI=1S/C14H26O2.2C2H4O2/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15;2*1-2(3)4/h14-16H,2-6,9-13H2,1H3;2*1H3,(H,3,4)

InChI Key

XXJWGPVSFBDNGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCC(CCCCO)O.CC(=O)O.CC(=O)O

Origin of Product

United States

Synthetic Strategies for the Tetradec 7 Yne 1,5 Diol Core and Its Acetate Derivative

Retrosynthetic Approaches to the Tetradec-7-yne-1,5-diol Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by breaking them down into simpler, commercially available starting materials. youtube.comresearchgate.netyoutube.com For tetradec-7-yne-1,5-diol, the key disconnections involve the carbon-carbon bonds that form the fourteen-carbon chain and the introduction of the two hydroxyl groups at positions 1 and 5.

Carbon-Carbon Bond Formation Methodologies for Constructing Long-Chain Alkyne Systems

The construction of the C14 backbone with a central alkyne can be approached in several ways. A primary strategy involves the coupling of smaller fragments. For instance, the acetylide derived from a terminal alkyne can act as a nucleophile, attacking an electrophilic carbon to form a new carbon-carbon bond. masterorganicchemistry.com This is a fundamental reaction in alkyne chemistry. orgchemboulder.commasterorganicchemistry.com

Common methods for forming carbon-carbon bonds in the synthesis of long-chain alkynes include:

Alkylation of Acetylides: Terminal alkynes can be deprotonated with a strong base, such as sodium amide (NaNH₂), to form highly nucleophilic acetylide anions. These can then react with primary alkyl halides in an SN2 reaction to extend the carbon chain. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Sonogashira coupling, which couples terminal alkynes with vinyl or aryl halides, are powerful tools for C-C bond formation. chemistry.coach While not directly applicable to building the entire aliphatic chain of the target molecule, the principles of transition-metal-catalyzed cross-coupling are central to modern organic synthesis. nih.gov

Organometallic Reagent Addition: Organometallic reagents, such as Grignard or organolithium reagents, can be added to electrophiles like epoxides or aldehydes to form new C-C bonds and introduce hydroxyl functionalities simultaneously.

Stereoselective Construction of Diol Centers Adjacent to Alkyne Linkages

The presence of two stereocenters at the C1 and C5 positions of the diol necessitates stereoselective synthetic methods. The relative and absolute stereochemistry of these hydroxyl groups can be controlled through various strategies.

Key strategies for stereoselective diol synthesis include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the hydroxyl groups. For instance, the asymmetric addition of alkynes to aldehydes can generate chiral propargylic alcohols with high enantiomeric excess. organic-chemistry.orgorganic-chemistry.org

Substrate-Controlled Diastereoselection: The stereochemistry of one center can direct the stereochemical outcome of a subsequent reaction to form the second stereocenter. For example, the reaction of a chiral aldehyde with an alkynyl nucleophile can proceed with high diastereoselectivity.

Synthesis of the Tetradec-7-yne-1,5-diol Scaffold

Building upon the retrosynthetic analysis, several forward synthetic strategies can be employed to construct the tetradec-7-yne-1,5-diol scaffold.

Propargyl Alcohol and Epoxide Coupling Strategies for Alkynyl Alcohol and Diol Formation

A convergent and effective method for constructing the 1,5-diol system involves the coupling of a propargylic alcohol derivative with an epoxide. youtube.comnih.gov This strategy allows for the formation of a C-C bond and the introduction of a hydroxyl group in a single step. The reaction of a metalated alkyne (an acetylide) with an epoxide is a classic method for generating a homopropargylic alcohol.

For the synthesis of tetradec-7-yne-1,5-diol, this could involve the reaction of a lithiated derivative of a C9 terminal alkyne alcohol (protected) with a C5 terminal epoxide. The stereochemistry of the hydroxyl group from the epoxide opening can be controlled depending on the reaction conditions and the nature of the nucleophile.

Reactant 1Reactant 2ProductKey Features
Metalated Terminal AlkyneEpoxideHomopropargylic AlcoholC-C bond formation and alcohol introduction.
Chiral EpoxideAchiral AcetylideEnantioenriched DiolStereochemistry transferred from the epoxide.
Achiral EpoxideChiral AcetylideDiastereomeric DiolsStereochemistry influenced by the chiral nucleophile.

Organometallic Reagent-Mediated Syntheses for Alkyne-Diol Formation (e.g., via manganate (B1198562) chemistry)

Organometallic reagents play a crucial role in modern organic synthesis. Manganese-catalyzed reactions, for instance, have emerged as powerful tools for C-C bond formation. nih.govnih.govacs.orgrsc.org While direct synthesis of a 1,5-diol with an internal alkyne via a single manganese-catalyzed step is not standard, manganese pincer complexes can catalyze the α-alkylation of ketones using primary alcohols. nih.govnih.govacs.orgrsc.org This "hydrogen borrowing" methodology could be adapted in a multi-step synthesis. acs.org More broadly, organomanganese reagents can participate in migratory insertion reactions with alkynes, leading to the formation of new carbon-carbon bonds and functionalized products. nih.gov

Positional Isomer Control via Alkyne Zipper Reaction

The position of the alkyne within the carbon chain is critical. The "alkyne zipper" reaction provides a powerful method for isomerizing an internal alkyne to a terminal position, or vice versa, under the influence of a strong base. mdpi.comwikipedia.orgresearchgate.netscite.airesearchgate.net This reaction proceeds through a series of deprotonation-reprotonation steps involving allene (B1206475) intermediates. wikipedia.org

This contra-thermodynamic isomerization is particularly useful as it allows for the synthesis of a more readily accessible internal alkyne, which can then be "zipped" to a terminal position for further functionalization. mdpi.comresearchgate.net For the synthesis of tetradec-7-yne-1,5-diol, one could envision a strategy where an alkyne is initially formed at a different position and then isomerized to the 7-position. However, controlling the isomerization to stop at a specific internal position is challenging. A more common application is the isomerization of an internal alkyne to a terminal alkyne, which can then be used in coupling reactions. mdpi.comresearchgate.net

ReagentConditionsOutcomeReference
Potassium 3-aminopropylamide (KAPA)1,3-DiaminopropaneFacile internal to terminal alkyne isomerization wikipedia.org
Sodium AmideHigh TemperatureEarly method for alkyne isomerization mdpi.com
n-Butyllithium, Potassium tert-butoxideTHFHigh yield terminal alkyne formation mdpi.com

Formation of the Acetate (B1210297) Derivative

Once the tetradec-7-yne-1,5-diol is synthesized, the final step is the formation of the acetate ester at one or both of the hydroxyl groups. This is typically achieved through acetylation.

Selective Acetylation of Primary vs. Secondary Alcohols

The tetradec-7-yne-1,5-diol possesses a primary alcohol at C1 and a secondary alcohol at C5. The primary alcohol is generally more reactive towards acylating agents due to less steric hindrance. This difference in reactivity can be exploited for selective mono-acetylation at the C1 position under controlled conditions.

Reagents and Conditions for Acetylation

The acetylation of alcohols is a standard transformation in organic synthesis. researchgate.netorganic-chemistry.orgmdpi.comreddit.com Common reagents and conditions include:

Acetic Anhydride (B1165640) with a Base Catalyst: A widely used method involves reacting the diol with acetic anhydride in the presence of a base like pyridine (B92270) or triethylamine. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction. reddit.com

Acetyl Chloride: This is a more reactive acylating agent and will readily react with both alcohols.

Enzyme-Catalyzed Acetylation: Lipases can be used for highly selective acetylation, which can be particularly useful for distinguishing between the primary and secondary alcohols.

The reaction of tetradec-7-yne-1,5-diol with an appropriate acetylating agent, such as acetic anhydride, would yield the target compound, Acetic acid;tetradec-7-yne-1,5-diol. The stoichiometry of the acetylating agent and the reaction conditions can be adjusted to favor either mono- or di-acetylation.

Derivatization to this compound

The transformation of tetradec-7-yne-1,5-diol to its corresponding acetate, this compound, involves the selective esterification of one of the hydroxyl groups. Given the presence of both a primary and a secondary alcohol in the diol, achieving regioselectivity is a critical challenge in the synthetic design.

Selective Esterification Protocols for Polyhydroxylated Compounds

The selective acylation of polyhydroxylated compounds, or polyols, is a cornerstone of modern organic synthesis, enabling the differentiation of multiple reactive sites within a single molecule. A variety of methods have been developed to achieve this, often relying on the subtle differences in reactivity between primary and secondary hydroxyl groups or the use of specific catalysts and reagents.

One common strategy involves the use of organocatalysts. For instance, borinic acid derivatives have been shown to catalyze the regioselective acylation of diols. The catalyst forms a reversible complex with the diol, which then reacts with an acylating agent like benzoyl chloride to produce monobenzoylated products with high selectivity. This method often shows a preference for cis-vicinal diols due to the formation of a stable five-membered borinate ring. While not directly a 1,2-diol, the principles of catalyst-substrate interaction are relevant to the selective functionalization of the 1,5-diol in tetradec-7-yne-1,5-diol.

Another approach utilizes peptide-based organocatalysts. These catalysts can create a chiral environment that differentiates between hydroxyl groups through non-covalent interactions such as hydrogen bonding. This can lead to highly enantioselective acylations, which is particularly important when dealing with chiral or prochiral diols.

The choice of acylating agent and reaction conditions also plays a crucial role. For example, the use of acetic anhydride or acetyl chloride in the presence of a base is a standard method for acetylation. The selectivity of this reaction can be influenced by factors such as the steric hindrance of the base and the reaction temperature.

Below is a table summarizing various catalytic systems used for the selective esterification of polyols, which could be adapted for the synthesis of this compound.

Catalyst SystemAcylating AgentKey Features
Diphenylborinic acid ethanolamineBenzoyl chlorideHigh selectivity for monobenzoylation, preference for cis-vicinal diols.
Chiral histidine-derived peptideAcylating agentEnantioselective acylation of meso-diols.
Copper(II) nitrate (B79036) trihydrateAcetic acidEfficient esterification of primary and secondary alcohols.
Indium triiodideEthyl acetateHighly selective acylation of primary alcohols in the presence of secondary alcohols.

Chemoselective Functionalization of Primary and Secondary Hydroxyl Groups

The inherent difference in steric hindrance between primary and secondary hydroxyl groups provides a basis for their chemoselective functionalization. Primary alcohols are generally more accessible and therefore more reactive towards acylation than the bulkier secondary alcohols.

A straightforward and effective method for the selective acetylation of primary alcohols in the presence of secondary alcohols involves the use of acetyl chloride with a sterically hindered amine base, such as 2,4,6-collidine or N,N-diisopropylethylamine. youtube.comyoutube.com The bulky base preferentially interacts with the less hindered primary alcohol, facilitating its acetylation while leaving the secondary alcohol largely unreacted. youtube.comyoutube.com

Furthermore, the use of protecting groups is a powerful strategy in the synthesis of complex molecules with multiple functional groups. nih.govorganic-chemistry.orgyoutube.com For a molecule like tetradec-7-yne-1,5-diol, one could selectively protect the primary alcohol, for example, as a silyl (B83357) ether. This would allow for the modification of the secondary alcohol, after which the protecting group on the primary alcohol can be removed to allow for its esterification. Common protecting groups for alcohols include acetyl (Ac), benzyl (B1604629) (Bn), and various silyl ethers like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). masterorganicchemistry.com The choice of protecting group is critical and depends on its stability under the reaction conditions planned for other parts of the molecule and the ease of its selective removal. nih.govorganic-chemistry.orgyoutube.com

Catalytic methods also offer a high degree of chemoselectivity. For instance, certain enzyme-catalyzed reactions can exhibit remarkable regioselectivity in the acylation of polyols. Lipases, for example, are known to selectively acylate primary alcohols.

The following table outlines different approaches to achieve chemoselective functionalization of primary versus secondary hydroxyl groups.

MethodReagentsSelectivity
Steric HindranceAcetyl chloride, 2,4,6-collidinePreferential acetylation of primary alcohol. youtube.comyoutube.com
Protecting Group StrategyTBDMS-Cl, imidazole; then Ac2O, pyridine; then TBAFAllows for selective acetylation of either hydroxyl group.
Catalytic AcylationIndium triiodide, ethyl acetateHigh selectivity for the acylation of primary alcohols. researchgate.net
Enzymatic ResolutionLipase, acyl donorHigh regioselectivity for primary alcohol acylation.

By employing these strategies, the synthesis of this compound can be achieved with a high degree of control, ensuring the desired acetate ester is formed at the intended position on the tetradec-7-yne-1,5-diol core.

Mechanistic Investigations of Chemical Transformations Involving Acetylenic Diol Esters

Catalytic Reaction Pathways

The catalytic transformation of acetylenic diols is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. The presence of both hydroxyl and alkyne groups in a molecule like acetic acid;tetradec-7-yne-1,5-diol offers multiple sites for catalytic activation.

Elucidation of Transition Metal-Catalyzed Processes (e.g., Cobalt, Palladium, Gold, Manganese Systems)

Transition metals are particularly adept at catalyzing reactions involving alkynes and alcohols. The specific metal and its ligand sphere play a crucial role in determining the reaction outcome.

Gold (Au): Gold catalysts, particularly in their cationic form, are highly effective in activating alkynes toward nucleophilic attack. acs.org In the context of acetylenic diols, gold catalysis can initiate intramolecular cyclization reactions. For instance, gold(I)-catalyzed cyclization of alkynediols can lead to the formation of furans. nih.gov Another significant transformation is the gold-catalyzed bicycloketalization of alkyne-diols, which offers a strategic advantage in the synthesis of complex natural products like attenols A and B. rsc.org

Palladium (Pd): Palladium catalysts are versatile tools for a wide array of transformations involving acetylenic compounds. Palladium-catalyzed cascade cyclizations are powerful methods for constructing polycyclic systems. rsc.org For acetylenic acids, a CNN pincer palladium(II) complex can catalyze a domino cycloisomerization/cyclocondensation reaction with heterodinucleophiles. mdpi.com Furthermore, palladium-catalyzed tandem cyclization/cross-coupling reactions of 3-alkynyl chromones with aryl iodides have been developed to synthesize 4H-furo[3,2-c]chromenes and xanthones, demonstrating the potential for difunctionalization of the alkyne moiety. acs.org

Manganese (Mn): Manganese-based catalysts have emerged as effective and sustainable options for various organic transformations. In reactions involving alcohols, manganese complexes can operate through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.govbeilstein-journals.org This allows for the C-C and C-N bond formation using alcohols as alkylating agents, with water as the only byproduct. nih.govbeilstein-journals.org For instance, manganese(I) complexes can catalyze the β-alkylation of secondary alcohols with primary alcohols. acs.org Manganese catalysts are also employed in the selective oxidation of secondary alcohols to ketones. researchgate.net

Cobalt (Co): Cobalt complexes are known to catalyze hydrogenation and dehydrogenation reactions. lanl.gov For example, bis(imino)pyridine cobalt dinitrogen compounds are effective precatalysts for the intramolecular [2π + 2π] cycloaddition of α,ω-dienes. princeton.edu While direct examples with acetylenic diols are less common, the ability of cobalt to mediate redox processes suggests potential applications in the transformation of the alcohol moieties in this compound.

Catalyst SystemTransformation TypeKey Mechanistic FeaturesPotential Application to Acetylenic Diol Esters
Gold (Au)Cyclization, BicycloketalizationActivation of alkyne towards intramolecular nucleophilic attack by hydroxyl groups. acs.orgnih.govrsc.orgFormation of cyclic ethers, furans, or bicyclic ketals.
Palladium (Pd)Cascade Cyclization, Cross-CouplingDomino cycloisomerization/condensation, tandem cyclization/arylation. rsc.orgmdpi.comacs.orgSynthesis of complex polycyclic and heterocyclic structures.
Manganese (Mn)Alkylation, Oxidation"Borrowing hydrogen" mechanism for C-C bond formation, selective oxidation of secondary alcohols. nih.govbeilstein-journals.orgresearchgate.netAlkylation at positions alpha to the hydroxyl groups, selective oxidation of the secondary alcohol.
Cobalt (Co)Hydrogenation, Dehydrogenation, CycloadditionInvolvement of metal-ligand cooperativity in redox processes. lanl.govprinceton.eduReduction of the alkyne, or dehydrogenation of the alcohol functionalities.

Mechanistic Aspects of Organocatalysis in Alkyne and Diol Transformations

Organocatalysis offers a complementary approach to metal-catalyzed reactions, often providing different selectivity and functional group tolerance. While specific organocatalytic reactions for this compound are not documented, the principles of organocatalysis can be applied to its functional groups. For instance, phosphine (B1218219) oxide catalysts have been used for the deoxyhalogenation of alcohols using inorganic halides, a process that could potentially be applied to the diol moiety. acs.org

Rearrangement Mechanisms

The structural framework of acetylenic diols is prone to various rearrangement reactions, leading to isomeric products with different connectivity.

Mechanistic Studies of Alkyne Isomerization (e.g., Alkyne Zipper Reaction)

The "alkyne zipper" reaction is a powerful transformation that involves the isomerization of an internal alkyne to a terminal alkyne under the influence of a strong base. rsc.orgnih.gov This reaction proceeds through a series of deprotonation-reprotonation steps, mediated by an allene (B1206475) intermediate. The driving force is often the formation of a more stable terminal acetylide anion. For a long-chain acetylenic diol like this compound, this reaction could potentially be used to move the triple bond to the terminus of the carbon chain, opening up new synthetic possibilities.

Intramolecular Cyclization Pathways (e.g., leading to cyclic carbonates or heterocycles)

The proximate diol and alkyne functionalities in molecules like this compound create a favorable scaffold for intramolecular cyclization reactions. As mentioned earlier, transition metal catalysts, particularly gold and palladium, are highly effective in promoting such cyclizations. nih.govrsc.orgrsc.orgmdpi.comacs.org These reactions can lead to the formation of a variety of heterocyclic structures, including furans, pyrans, and more complex polycyclic systems. The regioselectivity of the cyclization (e.g., exo vs. endo cyclization) is often controlled by the nature of the catalyst and the substrate.

Oxidative and Reductive Transformation Mechanisms

The diol and alkyne moieties are susceptible to both oxidative and reductive transformations.

Oxidative Transformations: The vicinal diol functionality can undergo oxidative cleavage when treated with reagents like lead tetraacetate or periodic acid, yielding two carbonyl compounds. libretexts.org The secondary alcohol in the diol can be selectively oxidized to a ketone using various oxidizing agents, including manganese-based catalysts. researchgate.net Furthermore, diols can undergo aerobic oxidative lactonization, a reaction that can be catalyzed by copper/nitroxyl systems, to form lactones. nih.gov

Reductive Transformations: The alkyne functionality can be selectively reduced to either a cis-alkene using catalysts like Lindlar's catalyst or to a trans-alkene via dissolving metal reduction. Complete reduction to the corresponding alkane can also be achieved through catalytic hydrogenation over catalysts such as palladium on carbon. The specific choice of reducing agent and reaction conditions allows for precise control over the stereochemical outcome of the reduction.

Transformation TypeReagent/CatalystFunctional Group TargetedProduct Type
Alkyne Zipper ReactionStrong Base (e.g., KAPA)Internal AlkyneTerminal Alkyne
Intramolecular CyclizationAu or Pd catalystsAlkyne and DiolHeterocycles (e.g., furans, pyrans)
Oxidative CleavagePb(OAc)₄ or HIO₄Vicinal DiolAldehydes/Ketones
Selective OxidationMn catalystsSecondary AlcoholKetone
Oxidative LactonizationCu/nitroxyl catalystsDiolLactone
Partial ReductionLindlar's Catalyst or Na/NH₃Alkynecis- or trans-Alkene
Full ReductionH₂/Pd-CAlkyneAlkane

Mechanistic Insights into Aerobic Oxidative Cleavage and Esterification of Alkynes

The aerobic oxidative cleavage of acetylenic compounds, particularly those possessing diol functionalities like "this compound", represents a significant transformation in organic synthesis, converting the alkyne moiety into esters. This process, utilizing molecular oxygen as a green oxidant, is often facilitated by various catalytic systems, including those based on transition metals such as cobalt, ruthenium, or gold. researchgate.netresearchgate.netorganic-chemistry.org The reaction mechanism for the oxidative cleavage of the carbon-carbon triple bond in a substrate like "this compound" is believed to proceed through a series of oxidative steps.

The development of heterogeneous catalysts, such as cobalt nanoparticles on nitrogen-doped carbon, has shown promise in promoting the aerobic oxidative cleavage of various alkynes to esters under mild conditions. researchgate.net These catalysts are often recyclable, adding to the sustainability of the process. researchgate.net Similarly, photocatalytic methods using organocatalysts like 2-chloroanthraquinone (B1664062) have been developed for the aerobic photooxidative cleavage of vicinal diols to carboxylic acids, highlighting alternative green chemistry approaches that could be relevant to the diol portion of the target molecule. organic-chemistry.org

Table 1: Illustrative Data for Aerobic Oxidative Cleavage of this compound
Catalyst SystemSolventTemperature (°C)Oxygen Pressure (atm)Major ProductsYield (%)
Co/N-doped CarbonMethanol601Methyl esters of cleaved fragments85
RuO₂/OxoneCH₃CN/H₂O/EtOAc25-Carboxylic acid fragments90
AuCl(PPh₃)Toluene251 (Air)Ester fragments78

Stereoselective Alkyne Semireduction Mechanisms (e.g., formation of Z- or E-alkenes)

The stereoselective semireduction of the internal alkyne in "this compound" to either a Z- or E-alkene is a crucial transformation for accessing specific geometric isomers, which can have different biological activities or be key intermediates in complex syntheses. The outcome of the reduction is highly dependent on the choice of catalyst and reaction conditions. organic-chemistry.orgyoutube.com

Formation of Z-Alkenes:

The formation of Z-alkenes (cis-isomers) is typically achieved through catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). youtube.com The mechanism involves the syn-addition of two hydrogen atoms to the same face of the alkyne triple bond. The alkyne adsorbs onto the surface of the metal catalyst, and hydrogen atoms are delivered from the catalyst surface to the alkyne, resulting in the cis-stereochemistry. youtube.com The "poison" deactivates the catalyst just enough to prevent the further reduction of the newly formed alkene to an alkane. youtube.com Other catalyst systems, such as those based on nickel, copper, or cobalt, have also been developed for Z-selective semireduction. organic-chemistry.orgnih.gov For instance, nickel-catalyzed transfer hydrogenation using formic acid and zinc can selectively produce Z-olefins. organic-chemistry.orgacs.org Organic photoreductants have also emerged as a method for the Z-selective semireduction of alkynes, offering tolerance for various functional groups. nih.govchemrxiv.org A zinc-anilide complex has also been reported for the catalytic, Z-selective semi-hydrogenation of alkynes. researchgate.netresearchgate.net

Formation of E-Alkenes:

The synthesis of E-alkenes (trans-isomers) from alkynes requires a different mechanistic approach. A classic method involves the use of sodium metal in liquid ammonia (B1221849). youtube.com The mechanism proceeds through a single-electron transfer from the sodium atom to the alkyne, forming a radical anion. This intermediate is then protonated by the ammonia solvent. A second single-electron transfer generates a vinyl anion, which is subsequently protonated to yield the E-alkene. The stereoselectivity arises from the preference of the vinyl radical and anion intermediates to adopt a trans-configuration to minimize steric repulsion between the substituent groups. youtube.com More modern catalytic methods for E-selective semireduction have also been developed. For example, diruthenium hydride complexes can catalyze the E-selective semi-hydrogenation of internal alkynes under mild conditions, often proceeding through the initial formation of the Z-isomer followed by in-situ isomerization to the more stable E-isomer. nih.gov Heterobimetallic catalysts, such as those containing silver and ruthenium, have also shown high selectivity for the formation of E-alkenes. wisc.edu

Table 2: Illustrative Data for Stereoselective Semireduction of this compound
Catalyst/ReagentSolvent/ConditionsPredominant IsomerSelectivity (Z:E or E:Z)Yield (%)
Lindlar's Catalyst, H₂HexaneZ-alkene>95:592
NiBr₂, Formic Acid, ZnDMFZ-alkene>95:588
Na, NH₃ (l)-78 °CE-alkene>95:590
Diruthenium Hydride Complex, H₂Toluene, 25 °CE-alkene>90:1085

Advanced Spectroscopic Characterization Techniques for Acetylenic Diols and Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like acetic acid;tetradec-7-yne-1,5-diol. It provides insights into the connectivity of atoms and their spatial relationships.

Elucidation of Carbon-Carbon Triple Bond Chemical Environments via ¹H and ¹³C NMR

The chemical environment of the carbon-carbon triple bond in this compound can be effectively probed using both ¹H and ¹³C NMR spectroscopy. The sp-hybridized carbons of the internal alkyne typically resonate in a distinct region of the ¹³C NMR spectrum, generally between 70 and 100 ppm. openochem.org This downfield shift compared to sp³-hybridized carbons is a key identifier. For instance, in similar long-chain internal alkynes, the chemical shifts of the acetylenic carbons are observed in this range. openochem.org

In the ¹H NMR spectrum, the protons on the carbons adjacent to the triple bond (the propargyl protons at C-6 and C-9) would be expected to show a chemical shift in the range of 2.0-3.0 ppm. The exact chemical shift is influenced by the neighboring functional groups. The presence of the hydroxyl and acetate (B1210297) groups would slightly deshield these protons.

The acetate group introduces specific signals. The methyl protons of the acetate group would appear as a sharp singlet, typically around 2.0-2.1 ppm. The proton on the carbon bearing the acetate group (C-1) would be significantly downfield, likely in the range of 4.5-5.0 ppm, due to the deshielding effect of the ester oxygen. The proton on the carbon bearing the hydroxyl group (C-5) would appear in the range of 3.5-4.0 ppm. researchgate.netlibretexts.org The hydroxyl proton itself would present as a broad singlet, with its chemical shift being concentration and solvent-dependent. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (acetate) ~2.0-2.1 (s) ~21
C=O (acetate) - ~170-171
H-1 ~4.5-5.0 (m) ~65-75
H-5 ~3.5-4.0 (m) ~60-70
H-6, H-9 ~2.1-2.4 (m) ~25-35
C-7, C-8 (alkyne) - ~75-90
Other CH₂ ~1.2-1.6 (m) ~22-38
Terminal CH₃ ~0.9 (t) ~14

Stereochemical Assignment Through Analysis of Chemical Shifts and Coupling Constants

The relative stereochemistry of the 1,5-diol moiety in this compound can be determined through detailed analysis of its NMR spectrum. A key method involves the analysis of the chemical shift difference (Δδ) between the diastereotopic protons of the central methylene (B1212753) group (C-3). For 1,5-diols, it has been established that syn isomers exhibit a larger chemical shift difference (Δδ > 0.17 ppm) for these protons, while anti isomers show a smaller difference (Δδ < 0.13 ppm). researchgate.net This difference arises from the distinct magnetic environments these protons experience in the preferred conformations of the syn and anti diastereomers.

Furthermore, the coupling constants between protons on adjacent carbons can provide stereochemical information. The magnitude of the coupling constant (³J) between H-1/H-2 and H-4/H-5 can be related to the dihedral angle between these protons via the Karplus equation. Different stereoisomers will favor different conformations, leading to distinct coupling constants. For acyclic systems, this analysis can be complex but, in conjunction with other data, can support a stereochemical assignment.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Identification of Characteristic Vibrational Modes for Alkyne, Hydroxyl, and Carbonyl Functional Groups

The key functional groups in this compound each have characteristic vibrational frequencies.

Alkyne (C≡C): An internal carbon-carbon triple bond exhibits a stretching vibration in the range of 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com In IR spectroscopy, this absorption is often weak or even absent for symmetrical or near-symmetrical internal alkynes due to the small change in dipole moment during the vibration. libretexts.org However, this vibration typically gives rise to a stronger signal in the Raman spectrum. researchgate.net

Hydroxyl (O-H): The O-H stretching vibration of the alcohol group gives rise to a strong and broad absorption in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. orgchemboulder.compressbooks.pub The broadness is a result of hydrogen bonding. The C-O stretching vibration of the secondary alcohol would be expected in the 1150-1075 cm⁻¹ region. spectroscopyonline.com

Carbonyl (C=O): The C=O stretching vibration of the ester group produces a strong, sharp absorption in the IR spectrum, typically around 1735-1750 cm⁻¹ for a saturated ester.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Hydroxyl O-H stretch 3200-3600 (strong, broad) Variable
Alkyne C≡C stretch 2100-2260 (weak to absent) 2100-2260 (stronger)
Ester C=O stretch 1735-1750 (strong, sharp) Moderate
Ester/Alcohol C-O stretch 1050-1260 (strong) Weak
Alkane C-H stretch 2850-2960 (strong) Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For long-chain diol esters, electron impact (EI) ionization often leads to characteristic fragmentation patterns. nih.gov

One would expect the molecular ion peak [M]⁺, although it might be weak or absent in EI-MS. A prominent fragmentation pathway for esters of long-chain diols is the loss of the acyloxy group as a radical or the loss of the corresponding carboxylic acid. nih.gov For this compound, this would correspond to fragments resulting from the loss of the acetoxy radical (•OCOCH₃) or acetic acid (HOCOCH₃).

Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a heteroatom, is another common fragmentation pathway for alcohols and ethers. wikipedia.orglibretexts.org In this molecule, cleavage of the C-C bonds adjacent to the hydroxyl- and acetate-bearing carbons would lead to a series of characteristic fragment ions. Cleavage at the propargylic positions (C-6 and C-9) could also occur due to the relative stability of the resulting propargyl radicals or cations. The complex interplay of these fragmentation pathways would yield a unique mass spectrum, allowing for the confirmation of the proposed structure.

Analysis of Fragmentation Pathways for Structural Confirmation of Alkyne Diol Esters

Mass spectrometry (MS) is a powerful analytical technique for the structural confirmation of organic compounds by analyzing their fragmentation patterns upon ionization. algimed.com In the case of acetylenic diol esters like this compound, electron ionization (EI) mass spectrometry induces reproducible fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pathways are predictable and provide valuable information for confirming the proposed structure. nih.govyoutube.com

Upon ionization, the molecular ion [M]•+ of this compound would be formed. Key fragmentation processes for esters, alcohols, and alkynes would then occur: libretexts.orglibretexts.org

Alpha-Cleavage: This is a common fragmentation for alcohols and ethers. libretexts.org For the free hydroxyl group at C-5, cleavage of the C4-C5 bond would be a favorable pathway. Similarly, alpha-cleavage adjacent to the ester's ether oxygen can occur.

Loss of the Acyl Group: A characteristic fragmentation for esters is the cleavage of the C-O bond, leading to the loss of the acetyl group (CH₃CO•) or the acyloxy group ([M - RCOO]⁺), which is distinctive for diol esters. nih.govlibretexts.org The loss of an acetic acid molecule ([M - CH₃COOH]⁺) through a rearrangement process is also a common pathway for acetate esters. nih.gov

Cleavage related to the Alkyne: The presence of the triple bond can direct fragmentation. Cleavage of the bonds adjacent to the alkyne (propargylic cleavage) is a known pathway for alkynes, which can help pinpoint the location of the triple bond within the carbon chain. nih.govfrontiersin.org

Hydrocarbon Fragmentation: The long alkyl chain will produce a series of fragment ions separated by 14 mass units (CH₂), which is characteristic of alkanes. libretexts.org

By analyzing the masses of these resulting fragments, the positions of the hydroxyl group, the acetate ester, and the alkyne functionality can be confirmed. For instance, the detection of a prominent ion corresponding to the loss of acetic acid (60 Da) would strongly support the presence of the acetate ester functionality.

Table 1: Predicted Key Mass Spectrometric Fragments for this compound

Fragment Ion DescriptionProposed Fragmentation PathwayExpected m/z Value
[M - CH₃COOH]⁺Loss of acetic acid molecule208
[M - C₅H₁₁]⁺Cleavage at the alkyl chain197
[M - C₉H₁₇O]⁺Cleavage adjacent to the ester115
[CH₃CO]⁺Acylium ion43

Note: The m/z values are based on the nominal mass of the most abundant isotopes.

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of an unknown compound or confirming the formula of a synthesized molecule like this compound. measurlabs.commeasurlabs.com Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. algimed.com

This high precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. colorado.edu Every isotope has a unique, non-integer mass, and the combination of these in a molecule results in a specific exact mass. For example, while carbon monoxide (CO) and nitrogen gas (N₂) both have a nominal mass of 28, their exact masses are different (27.9949 u and 28.0061 u, respectively), allowing HRMS to easily distinguish them.

For this compound, the molecular formula is C₁₆H₂₈O₃. The theoretical exact mass can be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). This calculated mass can then be compared to the experimentally measured mass from the HRMS instrument. A match within a very narrow tolerance (typically <5 ppm) provides strong evidence for the proposed elemental composition. algimed.comresearchgate.net

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₆H₂₈O₃
Theoretical Exact Mass (Monoisotopic)268.20384 u
Required Mass Accuracy for Confirmation< 5 ppm

Data is theoretical and serves as an example for a typical HRMS analysis.

This technique is crucial for differentiating between isomers or other compounds that might have the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in the compound's identity. measurlabs.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity Assessment

This compound possesses chiral centers at the carbon atoms bearing the hydroxyl and ester groups (C-1 and C-5). Therefore, it can exist as different stereoisomers. Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.orge-bookshelf.de These methods are non-destructive and highly sensitive for determining the stereochemistry and enantiomeric purity of chiral compounds. thieme-connect.de

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. saschirality.org A chiral molecule will absorb one polarization more strongly than the other, resulting in a positive or negative ECD signal. Enantiomers produce mirror-image ECD spectra. researchgate.net For a non-racemic mixture, the intensity of the ECD signal is directly proportional to the enantiomeric excess (ee). nih.gov By comparing the ECD spectrum of a sample of this compound to the spectrum of a pure, known enantiomer, one can both determine the absolute configuration and quantify the enantiomeric purity. acs.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. cas.cz Similar to ECD, enantiomers will rotate light in equal but opposite directions, and the magnitude of rotation is related to the enantiomeric composition. researchgate.net The resulting ORD curve, which plots the specific rotation against wavelength, is characteristic of a specific chiral molecule and its stereochemistry.

These techniques are invaluable for assessing the success of asymmetric syntheses or chiral separations. thieme-connect.de The data obtained from ECD and ORD can be used to construct calibration curves to determine the enantiomeric excess of unknown samples with high accuracy. acs.org

Table 3: Application of Chiroptical Spectroscopy for Enantiomeric Purity

TechniquePrincipleApplication to this compoundExpected Outcome
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized light. saschirality.orgMeasurement of the ECD spectrum of a synthesized sample.Determination of absolute configuration (by comparison to a standard or theoretical calculations) and enantiomeric excess (from signal intensity). nih.gov
Optical Rotatory Dispersion (ORD) Wavelength-dependent rotation of plane-polarized light. cas.czMeasurement of the specific rotation at various wavelengths.Confirmation of chirality and calculation of enantiomeric purity by comparing the sample's rotation to that of the pure enantiomer. thieme-connect.de

Computational Chemistry and Theoretical Modeling of Acetylenic Polyol Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity of Alkyne-Diol-Ester Analogues

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of complex organic molecules like alkyne-diol-ester analogues. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between computational cost and accuracy. nih.govresearchgate.netresearchgate.netyoutube.com

Studies on molecules with similar functionalities reveal that the electron density distribution in acetic acid;tetradec-7-yne-1,5-diol is significantly influenced by its constituent functional groups. The ester group, being electron-withdrawing, is expected to decrease the electron density at the C-1 and C-5 positions. Conversely, the long alkyl chain acts as a weak electron-donating group. The alkyne moiety introduces a region of high electron density due to the triple bond, making it susceptible to electrophilic attack.

The reactivity of the molecule can be predicted by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the alkyne and hydroxyl groups, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, is often centered around the ester carbonyl group, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. nih.gov

Table 1: Calculated Electronic Properties of a Model Alkyne-Diol-Ester Analogue

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D

Note: The values presented are hypothetical and representative of typical results obtained from DFT calculations on similar molecules.

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations are invaluable for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms and identifying transition states. For acetylenic polyol systems, these simulations can model various transformations, such as additions to the alkyne, esterification, or oxidation of the hydroxyl groups.

Transition state theory, combined with quantum chemical calculations, allows for the determination of the geometry of transition states and the calculation of activation energies. rsc.orgnih.govprinceton.edu For instance, in a simulated reaction such as the addition of a nucleophile to the alkyne, the transition state would likely feature a partially formed bond between the nucleophile and one of the sp-hybridized carbons of the alkyne, along with a corresponding elongation and polarization of the carbon-carbon triple bond.

The enzymatic kinetic resolution of similar acetylenic alcohols has been studied, highlighting the potential for stereoselective reactions. researchgate.net Computational modeling can be used to understand the substrate-enzyme interactions that govern this selectivity, providing a rationale for the observed stereochemical outcomes.

Table 2: Hypothetical Transition State Analysis for Nucleophilic Addition to an Alkyne-Diol

ParameterValue
ReactionNucleophilic addition to the alkyne
Activation Energy (ΔG‡)15 kcal/mol
Key Bond Distance (Nu---C)2.1 Å
Key Bond Angle (Nu---C≡C)110°

Note: The values presented are hypothetical and representative of typical results obtained from DFT calculations for such a reaction.

Conformational Analysis and Stereochemical Prediction for Substituted Alkyne Diols

Computational methods, ranging from molecular mechanics to higher-level quantum chemical calculations, can be used to explore the conformational landscape. lumenlearning.com For the tetradec-7-yne-1,5-diol backbone, rotations around the various carbon-carbon single bonds will give rise to a multitude of conformers. The relative energies of these conformers are determined by a combination of factors, including torsional strain and non-bonded steric interactions. libretexts.org The presence of the rigid alkyne unit imposes significant constraints on the possible conformations of the central part of the molecule.

Understanding the preferred conformations is crucial for predicting the stereochemical outcome of reactions. For example, in an intramolecular reaction, the proximity of reacting groups, as determined by the molecule's conformation, will be a key factor in determining the feasibility and stereoselectivity of the reaction.

Table 3: Relative Energies of Hypothetical Conformers of a Substituted Alkyne Diol

ConformerDihedral Angle (C4-C5-C6-C7)Relative Energy (kcal/mol)
Anti180°0.0
Gauche60°0.9
Eclipsed5.0

Note: The values presented are hypothetical and representative of typical energy differences between conformers in a long-chain alkane.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. longdom.orggithub.ioresearchgate.netlibretexts.org These predictions can be invaluable for the structural elucidation of new compounds and for the interpretation of experimental data.

The Gauge-Independent Atomic Orbital (GIAO) method is widely used for the calculation of NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. For this compound, characteristic chemical shifts would be expected for the protons and carbons of the alkyne, the ester, and the hydroxyl-bearing carbons.

Similarly, the calculation of vibrational frequencies through quantum chemical methods allows for the prediction of the IR spectrum. researchgate.netlongdom.org The characteristic stretching frequencies of the O-H, C=O (ester), and C≡C bonds would be key features in the predicted IR spectrum. Correlation of these predicted spectra with experimentally obtained data can provide strong evidence for the proposed molecular structure. researchgate.netlongdom.org

Table 4: Predicted vs. Typical Experimental Spectroscopic Data for Key Functional Groups

Functional GroupPredicted ¹H NMR (ppm)Typical Exp. ¹H NMR (ppm)Predicted ¹³C NMR (ppm)Typical Exp. ¹³C NMR (ppm)Predicted IR (cm⁻¹)Typical Exp. IR (cm⁻¹)
Alkyne (C≡C)--75-8570-9021502100-2260
Hydroxyl (O-H)2.0-4.01.5-4.5--34003200-3600
Ester (C=O)--170-175170-18017301735-1750
CH-O3.5-4.53.5-4.860-7060-75--

Note: Predicted values are based on typical computational outputs for similar functional groups. Experimental values represent general ranges.

Synthetic Applications and Future Research Directions

Application as Chiral Building Blocks in the Total Synthesis of Complex Natural Products

The stereochemistry of natural products is crucial for their biological activity. Chiral molecules, like the potential enantiomers of tetradec-7-yne-1,5-diol, are invaluable starting materials in the synthesis of complex natural products. nih.gov The presence of two stereocenters at the hydroxyl-bearing carbons in tetradec-7-yne-1,5-diol allows for its use as a chiral building block, enabling the construction of intricate molecular architectures with high stereocontrol.

Polyene macrolide antibiotics are a critical class of antifungal agents characterized by a large macrolactone ring containing a series of conjugated double bonds and a hydroxylated polyol section. tandfonline.comwikipedia.org The synthesis of these complex molecules often relies on a convergent strategy where key fragments are prepared and then coupled. A general synthetic strategy for the polyol chains associated with polyene macrolides has been devised, which can be applicable to various members of this natural product class. tandfonline.com

The carbon skeleton of these polyol chains can be assembled using various synthetic methodologies. tandfonline.com Long-chain acetylenic diols, such as tetradec-7-yne-1,5-diol, can serve as precursors to segments of these polyol chains. The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane, providing stereochemical diversity. The hydroxyl groups can be protected and deprotected as needed during the synthetic sequence, and can also be used as handles for further functionalization or for coupling with other fragments of the target macrolide. A highly convergent and asymmetric synthesis for the polyol portion of the polyene macrolide antibiotic RK-397 has been reported, highlighting the importance of such building blocks. mdpi.com

A number of bioactive natural products isolated from marine organisms, particularly sponges of the genus Petrosia, feature long-chain acetylenic diol structures. core.ac.ukresearchgate.net Among these are the strongylodiols, which have garnered interest from synthetic chemists. For instance, seven new long-chain acetylenic alcohols, strongylodiols D-J, were isolated from an Okinawan marine sponge. core.ac.uk

The total synthesis of such natural products provides a definitive proof of their structure and allows for the preparation of analogs for structure-activity relationship studies. The first total syntheses of (R)-strongylodiols C and D have been achieved, demonstrating the utility of acetylenic precursors. researchgate.net Key steps in these syntheses often involve acetylenic coupling reactions, such as the Cadiot-Chodkiewicz reaction, to construct the carbon backbone. researchgate.net A molecule like tetradec-7-yne-1,5-diol could potentially serve as a key intermediate or starting material in the synthesis of strongylodiols or their analogs.

Table 1: Examples of Acetylenic Diol-Derived Natural Products from Marine Sponges

Natural ProductSource OrganismStructural Features
StrongylodiolsPetrosia (Strongylophora) sp. core.ac.ukLong-chain acetylenic alcohols core.ac.uk
Other Acetylenic AlcoholsPetrosia (Strongylophora) sp. core.ac.ukVaried chain lengths and positions of functional groups

Insect pheromones are often long-chain unsaturated compounds, and acetylenic precursors are widely used in their synthesis. acs.orgrsc.org The triple bond of an acetylenic compound can be stereoselectively reduced to form either a (Z)- or (E)-double bond, a common structural motif in many lepidopteran pheromones. rsc.org

A general method for the preparation of acyclic insect pheromones from acetylenic lactones derived from cycloalkanones has been described. acs.orgrsc.org This highlights the versatility of acetylenic intermediates in constructing the carbon chains of pheromones. For example, decyl acetate (B1210297) and hexadecyl acetate, which are pheromone components of the turnip moth (Agrotis segetum) and the male butterfly Lycorea ceres ceres, respectively, have been synthesized from acetylenic precursors. acs.org A long-chain acetylenic diol like tetradec-7-yne-1,5-diol could be a valuable starting material for the synthesis of various pheromones through functional group manipulation and stereoselective reduction of the alkyne.

Table 2: Examples of Insect Pheromones Synthesized from Acetylenic Precursors

PheromoneInsect SpeciesPrecursor Type
(Z)-5-Decenyl acetateTurnip moth (Agrotis segetum)Acetylenic lactone rsc.org
(Z)-8-Dodecenyl acetateOriental fruit moth (Grapholita molesta)Acetylenic lactone rsc.org
Decyl acetateTurnip moth (Agrotis segetum)Z-alkenyl acetate from an acetylenic precursor acs.org
Hexadecyl acetateMale butterfly (Lycorea ceres ceres)Z-alkenyl acetate from an acetylenic precursor acs.org

Precursors for Bio-based Polymer and Advanced Material Science Research

The search for sustainable alternatives to petroleum-based polymers has led to increased interest in monomers derived from renewable resources like fatty acids. acs.orgnih.govacs.org The structural similarity of tetradec-7-yne-1,5-diol to some fatty acids suggests its potential as a monomer or a precursor to monomers for bio-based polymers.

Fatty acids and their derivatives are promising candidates for the synthesis of novel bio-based polymers due to their ready availability and versatility. acs.orgnih.gov Various polymerization techniques, including condensation polymerization and radical polymerization, can be employed to create polymers from fatty acid-based monomers. rsc.orgacs.org These monomers often contain reactive functional groups like carboxylic acids and double bonds. acs.org

A molecule like tetradec-7-yne-1,5-diol, with its two hydroxyl groups, could be used as a diol monomer in condensation polymerization with a dicarboxylic acid to form polyesters. youtube.com The presence of the alkyne in the polymer backbone would impart rigidity and could also be used for post-polymerization modification. For instance, acetylenic polyesters have been prepared from 2-butyne-1,4-diol (B31916) and various dicarboxylic acids. tau.ac.il The alkyne functionality within the polymer can undergo crosslinking reactions, which can be used to tune the material's properties. tau.ac.il Furthermore, the hydroxyl groups of tetradec-7-yne-1,5-diol could be functionalized with polymerizable groups, such as methacrylates, to create monomers for radical polymerization. rsc.orgrsc.org

Development of Novel Transformations and Methodologies Leveraging the Acetic acid;tetradec-7-yne-1,5-diol Scaffold

The internal alkyne and diol functionalities of the tetradec-7-yne-1,5-diol scaffold make it an excellent platform for the development and study of new chemical reactions. Recent advances in catalysis have opened up new avenues for the selective functionalization of such molecules.

The development of novel catalytic transformations for the functionalization of alkynes is an active area of research. researchgate.net For a molecule like tetradec-7-yne-1,5-diol, the internal alkyne can be a site for various addition reactions. For example, photoredox-catalyzed methods have been developed for the incorporation of acetylene (B1199291) into fine chemicals, suggesting possibilities for the functionalization of the alkyne in the diol scaffold. researchgate.net

Furthermore, the diol functionality presents opportunities for selective transformations. Organocatalysis has emerged as a powerful tool for the selective functionalization of diols, which can be challenging due to the similar reactivity of the hydroxyl groups. researchgate.net Catalytic enantioselective silylation of diols is one such method that allows for the differentiation of hydroxyl groups, which is a key step in the synthesis of complex molecules. nih.gov The development of new catalytic methods for the selective reaction of one hydroxyl group in the presence of the other in a molecule like tetradec-7-yne-1,5-diol would be a valuable addition to the synthetic chemist's toolbox.

Future Prospects and Persistent Challenges in Acetylenic Polyol Ester Chemistry and its Broader Synthetic Utility

The field of acetylenic polyol ester chemistry, which includes compounds like this compound, is positioned at a compelling intersection of established applications and novel synthetic opportunities. The future of this class of molecules is intrinsically linked to the broader trends in the specialty chemicals and lubricants industries, which are increasingly driven by performance, sustainability, and environmental compatibility. However, realizing this potential requires overcoming several persistent challenges in their synthesis and application.

The market for esters is projected to see steady growth, with an anticipated expansion from USD 104.6 billion in 2025 to USD 178.7 billion by 2035. futuremarketinsights.com A significant portion of this growth is attributed to the rising demand for high-performance and biodegradable lubricants in the automotive, aviation, and industrial sectors. futuremarketinsights.com24chemicalresearch.comglobalgrowthinsights.com Polyol esters, in general, are recognized for their superior properties, including high thermal and oxidative stability, low volatility, excellent lubricity, and good biodegradability, making them ideal for demanding applications where conventional mineral oils fall short. researchgate.netlube-media.comzslubes.com

A primary future prospect for acetylenic polyol esters lies in the development of advanced, eco-friendly lubricants. researchgate.net The inherent biodegradability and low toxicity of many polyol esters align with the global shift towards greener technologies. 24chemicalresearch.comglobalgrowthinsights.com Research into polyol esters derived from renewable feedstocks like vegetable oils and levulinic acid is gaining momentum, aiming to reduce the environmental impact of lubricants. researchgate.netmdpi.commdpi.comresearchgate.net For instance, esters synthesized from levulinic acid and trimethylolpropane (B17298) have demonstrated excellent lubrication properties, including high viscosity, a low pour point, and a high flash point, making them a promising biolubricant basestock. mdpi.comresearchgate.net

Despite these promising prospects, several challenges persist. A key hurdle is the development of more efficient and environmentally benign catalytic systems for their synthesis. While traditional acid catalysts are effective, they can be corrosive and difficult to separate from the reaction mixture. mdpi.com The use of greener catalysts, such as enzymes (lipases) and solid acids, is a significant area of ongoing research. mdpi.comnih.gov Enzymatic synthesis, for example, offers high selectivity and operates under milder conditions, though challenges related to enzyme stability and cost remain. mdpi.com Optimizing reaction conditions, such as temperature, pressure, and reactant molar ratios, is also crucial for achieving high conversion rates and product purity. asianpubs.org

Another challenge lies in controlling the molecular architecture of the esters to fine-tune their physical and chemical properties. zslubes.com The performance of a polyol ester is highly dependent on the structure of both the alcohol and the carboxylic acid used in its synthesis. zslubes.com For acetylenic polyol esters specifically, achieving stereoselectivity during synthesis could unlock novel properties, but this remains a complex synthetic challenge. Furthermore, the cost of raw materials can be a limiting factor for wider industrial adoption, especially for more complex, multi-step syntheses. globalgrowthinsights.com

The broader synthetic utility of acetylenic polyol esters like this compound represents a significant area for future exploration. The presence of the alkyne (acetylenic) functional group provides a reactive handle for a variety of chemical transformations. This opens up possibilities for creating novel polymers and advanced materials. For example, the alkyne group can participate in "click" chemistry reactions, such as the thiol-yne reaction, to form highly functionalized polymers with tailored properties. mdpi.com Additionally, the alkyne can be selectively hydrogenated to yield the corresponding alkene or alkane, allowing for the production of a range of saturated and unsaturated esters with different physical characteristics from a single acetylenic precursor. The diol functionality also presents opportunities for polymerization to create polyesters with unique structures and properties.

Table of Research Findings on Polyol Ester Synthesis and Properties

Polyol Ester SystemKey FindingsReference
Acyloxy Castor Polyol EstersSynthesized via a two-step process using a reusable green catalyst (Kieselguhr-G). The resulting esters exhibited very low pour points (-30 to -45°C) and high viscosity indices (144-171), making them suitable for various industrial lubricant applications. nih.gov
Levulinic Acid and Trimethylolpropane EsterEnzymatic synthesis in a solvent-free system achieved up to 99.43% conversion of trimethylolpropane. The product showed excellent lubricant properties, including a high flash point (223°C) and a low pour point (-27°C). mdpi.com
Neopentyl Glycol and Hexanoic Acid EsterOptimization of reaction conditions (temperature, pressure, reactant ratio, and catalyst amount) using the Taguchi method resulted in a 99% conversion of neopentyl glycol. asianpubs.org
Undecylenic Acid-Based Polyol EstersEsters synthesized from undecylenic acid and various polyols showed good thermal stability and low melting points, with the trimethyloltoluene ester having a remarkably low melting point of -54°C, indicating its potential for very cold temperature applications. researchgate.net

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